PerfluorohexylZinc bromide
Description
The evidence covers diverse bromides with distinct applications and properties:
- Sepantronium bromide (YM-155): A survival protein inhibitor used in oncology research .
- Methyl bromide: A volatile fumigant with acute toxicity risks .
- 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide: A crystalline compound studied for its hydrogen-bonded crystal structure .
None of these compounds share structural or functional similarities with PerfluorohexylZinc bromide, which is expected to be a perfluorinated organozinc reagent (based on nomenclature conventions).
Properties
Molecular Formula |
C6BrF13Zn |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6F13.BrH.Zn/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
QAZQWXKJSMRMSH-UHFFFAOYSA-M |
Canonical SMILES |
[C-](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
PerfluorohexylZinc bromide can be synthesized through the reaction of perfluorohexyl bromide with zinc. The reaction typically involves the activation of zinc using a silylating agent such as trimethylsilyl chloride in a solvent like dimethylformamide (DMF) or sulfolane. The presence of catalytic amounts of copper can facilitate the reaction at room temperature .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
PerfluorohexylZinc bromide acts as a nucleophile in reactions with electrophilic substrates. Its reactivity is influenced by solvent polarity, temperature, and the nature of the electrophile.
Key Examples:
-
Reaction with Aldehydes/Ketones :
In pyridine under moderate pressure, C<sub>6</sub>F<sub>13</sub>ZnBr reacts with carbonyl compounds to form trifluoromethyl alcohols or ketones. For instance, acetone reacts to yield perfluorohexyl-substituted propanols (80–90% conversion) . -
Aromatic Substitution :
Electrophilic aromatic trifluoromethylation occurs in DMF with sulfur dioxide, producing perfluorohexyl-substituted arenes (e.g., 70% yield for p-cyanostyrene) .
Cross-Coupling Reactions
C<sub>6</sub>F<sub>13</sub>ZnBr participates in Negishi- and Kumada-type couplings, enabling C–C bond formation.
Experimental Data:
| Substrate | Catalyst | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| Aryl iodides | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-C<sub>6</sub>F<sub>13</sub> | 65–85 | THF, 60°C, 12 h | |
| Vinyl bromides | NiCl<sub>2</sub>(dppf) | Fluoroalkenes | 55–75 | DMF, RT, 6 h |
Mechanistically, zinc transfers the perfluorohexyl group to the transition metal catalyst, which facilitates coupling with sp<sup>2</sup>- or sp-hybridized substrates .
Radical-Mediated Reactions
Under photoredox conditions, C<sub>6</sub>F<sub>13</sub>ZnBr generates perfluorohexyl radicals for hydro- or hydroxy-perfluoroalkylation.
Case Study:
-
Hydro-Perfluoroalkylation of Styrenes :
Using eosin Y (10 mol%) and Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> under white LED light, styrenes react with C<sub>6</sub>F<sub>13</sub>ZnBr to form branched products (40–70% yield). The mechanism involves radical chain propagation :
Reactions with Sulfur Dioxide
C<sub>6</sub>F<sub>13</sub>ZnBr reacts with SO<sub>2</sub> to form zinc sulfinates, which are precursors to sulfonic acids. This proceeds via single-electron transfer (SET) from sulfur dioxide radical anion to C<sub>6</sub>F<sub>13</sub>ZnBr :
Solvent and Stability Considerations
-
Solvent Effects : Reactions in polar aprotic solvents (DMF, THF) favor nucleophilic pathways, while nonpolar solvents (toluene) stabilize radical intermediates .
-
Deactivation Pathways : Solvation by acetone or ethyl benzoate reduces reactivity by stabilizing the zinc center, preventing electrophile coordination .
Scientific Research Applications
PerfluorohexylZinc bromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of fluoroalkylsilane derivatives, which are valuable intermediates in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are less documented, similar perfluorinated compounds are known for their use in oxygen carriers and other biomedical applications.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring the unique properties of perfluorinated groups.
Mechanism of Action
The mechanism by which PerfluorohexylZinc bromide exerts its effects involves the interaction of the perfluorohexyl group with various molecular targets. The zinc atom acts as a coordination center, facilitating reactions with other molecules. The exact pathways and molecular targets can vary depending on the specific reaction and conditions used .
Comparison with Similar Compounds
Indirect Comparisons Based on Bromide Chemistry
While direct data on PerfluorohexylZinc bromide is absent, general trends in bromide reactivity and stability can be inferred:
Table 1: Key Properties of Bromides in Evidence
Potential Contrast with this compound:
- Reactivity: Organozinc bromides (e.g., RZnBr) are typically moisture-sensitive and used in organometallic synthesis. This contrasts with methyl bromide (volatile fumigant) and Sepantronium bromide (biologically active agent).
- Stability : Perfluorinated compounds often exhibit enhanced thermal and chemical stability due to strong C–F bonds. This differs from methyl bromide, which degrades into toxic byproducts .
- Applications : this compound might be used in fluoropolymer synthesis or catalysis, unlike the bromides in the evidence, which are focused on medicine (YM-155) or pest control (methyl bromide).
Limitations of the Evidence
The provided materials lack:
- Structural data for organozinc bromides.
- Synthetic applications of perfluorinated organometallics.
- Physicochemical parameters (e.g., solubility, stability) relevant to this compound.
Recommendations for Further Research
To compare this compound with similar compounds, consult literature on:
- Perfluoroalkylzinc reagents : E.g., CF₃ZnBr or C₆F₁₃ZnBr, focusing on their reactivity in cross-couplings.
- Non-fluorinated analogs: Compare stability and reactivity with hexylzinc bromide (C₆H₁₃ZnBr).
- Toxicity profiles : Perfluorinated compounds often persist in the environment, unlike methyl bromide (ozone-depleting but short-lived).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
